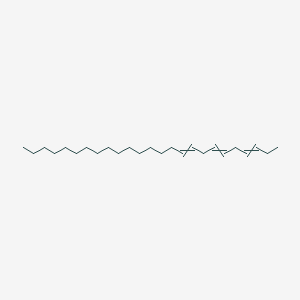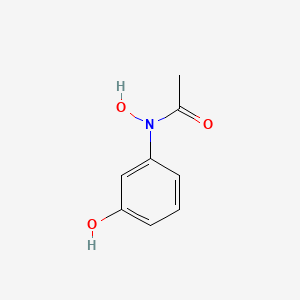![molecular formula C15H24O4S B14359556 1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene CAS No. 90183-73-6](/img/structure/B14359556.png)
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene is an organic compound that features a benzene ring substituted with propoxy groups and a propane-2-sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene typically involves the following steps:
Formation of the Propoxybenzene Core: The initial step involves the alkylation of hydroquinone with propyl bromide in the presence of a base such as potassium carbonate to form 1,4-dipropoxybenzene.
Introduction of the Propane-2-sulfonyl Group: The next step involves the sulfonylation of the propoxybenzene core. This can be achieved by reacting 1,4-dipropoxybenzene with propane-2-sulfonyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[3-(Propane-2-sulfonyl)propoxy]-4-methoxybenzene
- 1-[3-(Propane-2-sulfonyl)propoxy]-4-ethoxybenzene
Uniqueness
1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
90183-73-6 |
|---|---|
Formule moléculaire |
C15H24O4S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-(3-propan-2-ylsulfonylpropoxy)-4-propoxybenzene |
InChI |
InChI=1S/C15H24O4S/c1-4-10-18-14-6-8-15(9-7-14)19-11-5-12-20(16,17)13(2)3/h6-9,13H,4-5,10-12H2,1-3H3 |
Clé InChI |
KZZCHKISXVDVMY-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)OCCCS(=O)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


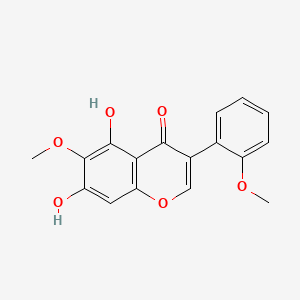
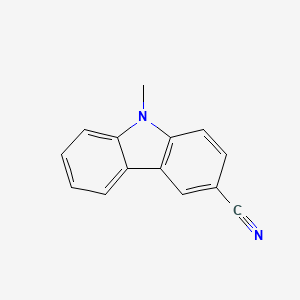
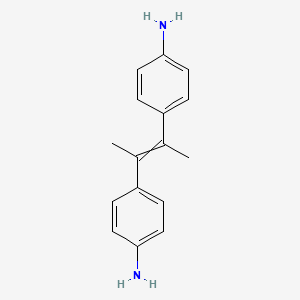
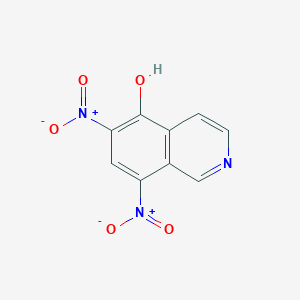
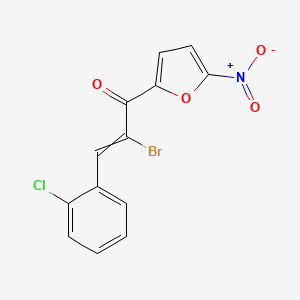
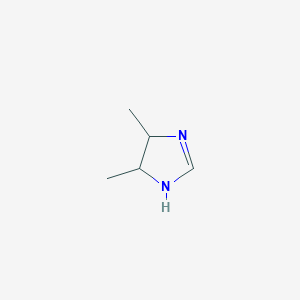
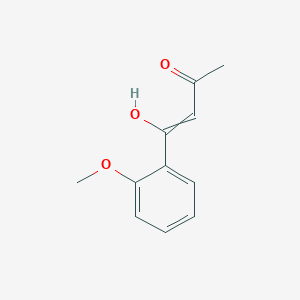

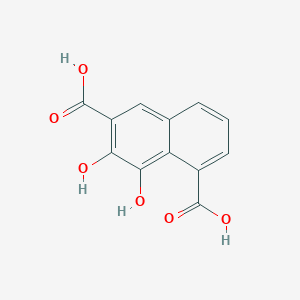
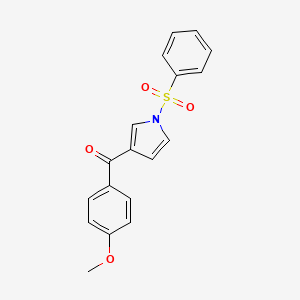
![4-(Prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14359536.png)
![9-(3-Bromopropoxy)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14359543.png)
